The Atomic Architecture of a Thio-Nucleobase Analogue: A Technical Guide to the Crystal Structure Analysis of 2,4-Dithiouracil
The Atomic Architecture of a Thio-Nucleobase Analogue: A Technical Guide to the Crystal Structure Analysis of 2,4-Dithiouracil
Introduction: The Significance of 2,4-Dithiouracil in Drug Discovery and Chemical Biology
2,4-Dithiouracil, a sulfur-substituted analogue of the pyrimidine nucleobase uracil, stands as a molecule of considerable interest to researchers in medicinal chemistry and drug development. The replacement of the two carbonyl oxygens with sulfur atoms dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and steric profile. These modifications bestow upon 2,4-dithiouracil a diverse range of biological activities, making it a valuable scaffold for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating its structure-activity relationships and for the rational design of new drugs targeting enzymes and receptors.
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 2,4-dithiouracil. We will delve into the experimental methodologies for obtaining high-quality single crystals, the principles of X-ray diffraction data collection, and the process of structure solution and refinement. The core of this guide is the seminal work that first unveiled the molecule's solid-state conformation, which we will contextualize with modern crystallographic practices and computational insights. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structural underpinnings of this important molecule.
Part 1: The Experimental Workflow for Crystal Structure Determination
The journey from a powdered solid to a fully refined crystal structure is a meticulous process that demands precision at every step. Here, we outline a validated protocol for the crystal structure analysis of 2,4-dithiouracil, from crystal growth to data refinement.
Obtaining X-ray Quality Single Crystals
The prerequisite for any single-crystal X-ray diffraction study is the availability of a well-ordered, single crystal of suitable size and quality. For 2,4-dithiouracil, a common and effective method is slow evaporation from a suitable solvent.
Experimental Protocol: Crystal Growth of 2,4-Dithiouracil
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Purification of Starting Material: Ensure the 2,4-dithiouracil powder is of high purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization from a suitable solvent may be necessary.
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Solvent Selection: Prepare a saturated solution of 2,4-dithiouracil in a solvent in which it has moderate solubility at room temperature. A mixture of ethanol and water is often a good starting point.
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Dissolution: Gently warm the solvent mixture to completely dissolve the 2,4-dithiouracil.
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Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.
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Slow Evaporation: Cover the beaker with parafilm and pierce a few small holes with a needle. This allows for the slow evaporation of the solvent.
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Incubation: Place the beaker in a vibration-free environment at a constant temperature. Over a period of several days to a week, as the solvent slowly evaporates, the concentration of 2,4-dithiouracil will exceed its solubility limit, and single crystals should begin to form.
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Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a nylon loop.
Single-Crystal X-ray Diffraction Data Collection
With a suitable single crystal mounted on a goniometer, the next step is to collect the X-ray diffraction data. Modern diffractometers automate much of this process.
Experimental Protocol: X-ray Data Collection
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Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.
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Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).
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Unit Cell Determination: A series of initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
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Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
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Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.
Diagram: Experimental Workflow for Crystal Structure Analysis
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Structure Solution and Refinement
The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. Solving the "phase problem" is the crucial step in determining the electron density distribution and thus the atomic positions.
Methodology: Structure Solution and Refinement
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Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
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Structure Solution: For small molecules like 2,4-dithiouracil, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the reflection intensities to derive initial phase estimates.
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Model Building: The initial phases are used to calculate an electron density map, from which the positions of the non-hydrogen atoms can be identified and an initial structural model can be built.
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Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure. In this process, the atomic coordinates, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.
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Hydrogen Atom Location: Hydrogen atoms are typically located in the difference Fourier maps and are refined with appropriate geometric restraints.
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Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness. The final atomic coordinates, bond lengths, bond angles, and other crystallographic information are then typically deposited in a standard format, such as a Crystallographic Information File (CIF).
Part 2: The Crystal Structure of 2,4-Dithiouracil
The crystal structure of 2,4-dithiouracil was first determined by Shefter and Mautner in 1967.[1][2] Their work provided the fundamental understanding of the molecule's solid-state conformation and intermolecular interactions.
Crystallographic Data
The crystallographic data for 2,4-dithiouracil provides a quantitative description of its crystal lattice.
| Parameter | Value |
| Chemical Formula | C₄H₄N₂S₂ |
| Formula Weight | 144.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.247 Å |
| b | 14.586 Å |
| c | 9.907 Å |
| β | 98.77° |
| Volume | 606.5 ų |
| Z | 4 |
| Density (calculated) | 1.58 g/cm³ |
Data from Shefter, E.; Mautner, H. G. J. Am. Chem. Soc. 1967, 89 (6), 1249–1253.[1][2]
Molecular Structure and Conformation
The 2,4-dithiouracil molecule is essentially planar in the crystalline state. The substitution of sulfur for oxygen atoms leads to distinct bond lengths compared to uracil. The C=S bond lengths are significantly longer than the C=O bonds in uracil, as expected from the larger atomic radius of sulfur.[1][2]
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S(1)-C(2) | 1.685 |
| S(2)-C(4) | 1.645 |
| N(1)-C(2) | 1.355 |
| N(1)-C(6) | 1.365 |
| C(2)-N(3) | 1.369 |
| N(3)-C(4) | 1.393 |
| C(4)-C(5) | 1.429 |
| C(5)-C(6) | 1.332 |
Data from Shefter, E.; Mautner, H. G. J. Am. Chem. Soc. 1967, 89 (6), 1249–1253.[1][2]
The difference in the two C-S bond lengths suggests a degree of electronic asymmetry within the molecule in the crystalline state.[1][2]
Intermolecular Interactions and Crystal Packing
The crystal packing of 2,4-dithiouracil is dominated by a network of intermolecular hydrogen bonds.[1][2] Unlike uracil, which forms N-H···O hydrogen bonds, 2,4-dithiouracil forms N-H···S hydrogen bonds. These interactions are crucial in defining the three-dimensional architecture of the crystal. Each 2,4-dithiouracil molecule is hydrogen-bonded to four neighboring molecules.[1][2] The N(1)-H group donates a hydrogen bond to the S(2) atom of an adjacent molecule, and the N(3)-H group donates a hydrogen bond to the S(1) atom of another neighboring molecule. This extensive hydrogen-bonding network results in a stable and well-ordered crystal lattice.
Diagram: Molecular Structure and Hydrogen Bonding of 2,4-Dithiouracil
Caption: 2D representation of 2,4-dithiouracil with its key hydrogen bonding interactions.
Conclusion
The crystal structure analysis of 2,4-dithiouracil provides invaluable insights into its molecular geometry and the intermolecular forces that govern its solid-state assembly. The planar conformation and the extensive N-H···S hydrogen bonding network are key features that influence its physical properties and biological activity. This technical guide has outlined the essential experimental and computational steps involved in determining such a structure, from the initial stage of crystal growth to the final refinement and validation. The foundational work on 2,4-dithiouracil's crystal structure serves as a critical reference point for the ongoing development of novel thiouracil-based therapeutics. A thorough understanding of its atomic architecture empowers researchers to design and synthesize new analogues with tailored properties, ultimately advancing the fields of medicinal chemistry and drug discovery.
References
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Shefter, E.; Mautner, H. G. The Crystal and Molecular Structure of 2,4-Dithiouracil. J. Am. Chem. Soc.1967 , 89 (6), 1249–1253. [Link][1][2]
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Palafox, M. A.; et al. Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNA Microhelixes. Int. J. Mol. Sci.2019 , 20 (14), 3477. [Link][3][4]
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Lipkowski, J.; et al. 2,4-dithiouracil: the reproducible H-bonded structural motifs in the complexes with 18-membered crown ethers. Org. Biomol. Chem.2005 , 3 (16), 3054-8. [Link][1][5]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1712448, 2,4-Dithiouracil. [Link][6]
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Marinova, P.; et al. Investigation of the Complexation Activity of 2,4-Dithiouracil with Au(III) and Cu(II) and Biological Activity of the Newly Formed Complexes. Molecules2024 , 29 (15), 3477. [Link][7]
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